molecular formula C21H16ClN3O4S B11442645 3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11442645
M. Wt: 441.9 g/mol
InChI Key: OVKVGZCBQNCSBZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenyl, dimethyl, and nitrobenzyl groups, contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Cyclization Reaction: The initial step involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor.

    Functional Group Introduction:

    Final Cyclization and Purification: The final step involves the cyclization of the intermediate to form the thienopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities. The presence of the chlorophenyl and nitrobenzyl groups enhances its reactivity and potential as a therapeutic agent .

Properties

Molecular Formula

C21H16ClN3O4S

Molecular Weight

441.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5,6-dimethyl-1-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H16ClN3O4S/c1-12-13(2)30-20-18(12)19(26)24(16-9-5-15(22)6-10-16)21(27)23(20)11-14-3-7-17(8-4-14)25(28)29/h3-10H,11H2,1-2H3

InChI Key

OVKVGZCBQNCSBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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